Allyl 3-allyloxy-5-aminobenzoate
Description
Allyl 3-allyloxy-5-aminobenzoate is a synthetic organic compound featuring an aminobenzoate core substituted with two allyl groups: one as an ester (allyloxy) at the 3-position and another as a terminal allyl ester. This dual allyl substitution imparts unique physicochemical properties, such as enhanced lipophilicity and reactivity, which are critical in pharmaceutical and antimicrobial applications. The compound is synthesized via esterification of 3-allyloxy-5-aminobenzoic acid with allyl chloride or similar reagents, leveraging the reactivity of allyl groups in nucleophilic acyl substitutions .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
prop-2-enyl 3-amino-5-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H15NO3/c1-3-5-16-12-8-10(7-11(14)9-12)13(15)17-6-4-2/h3-4,7-9H,1-2,5-6,14H2 |
InChI Key |
BIMWKARIAJKJKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1)N)C(=O)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Eugenol (4-allyl-2-methoxyphenol)
- Substituents : Methoxy (strong electron-donating) and allyl groups.
- Activity : Moderate antimicrobial potency due to competing electronic effects; the methoxy group reduces biofilm inhibition compared to thymol and carvacrol .
- Applications : Primarily used in flavoring and traditional antimicrobials.
Thymol (2-isopropyl-5-methylphenol)
Methyl 3-amino-4-hydroxybenzoate
4-Aminobenzoic Acid
- Substituents: Amino and carboxylic acid groups.
- Activity : Low antimicrobial potency due to high polarity and poor membrane permeability .
- Applications : UV filters, vitamin B synthesis.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Substituent Effects : Allyl groups enhance antimicrobial activity by improving lipid solubility and membrane interaction. However, bulky substituents (e.g., allyloxy at position 3) may reduce potency compared to smaller alkyl groups like thymol’s isopropyl .
Synthetic Flexibility : The compound’s allyl esters enable facile modifications, such as thiol-ene click chemistry, for targeted drug delivery systems .
Industrial Potential: this compound’s dual functionality positions it as a versatile intermediate for heterocyclic compounds, including benzoxazoles and imidazoles, which are prevalent in drug discovery .
Preparation Methods
Nitration and Sequential Functionalization
A four-step protocol derived from bromoaniline syntheses provides a foundational framework (Figure 1). While originally designed for 3-allyl-2-(allyloxy)-5-bromoaniline, analogous steps can be adapted for allyl 3-allyloxy-5-aminobenzoate:
-
Nitration : Starting with 3-hydroxybenzoic acid, nitration using HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position.
-
Allylation : The phenolic hydroxyl group is converted to an allyl ether using allyl bromide and K₂CO₃ in acetone under reflux (72–77% yield).
-
Esterification : The carboxylic acid is activated with SOCl₂ to form an acid chloride, which reacts with allyl alcohol in dichloromethane (DCM) with N-methylmorpholine as a base.
-
Nitro Reduction : Catalytic hydrogenation or Zn/NH₄Cl in ethanol reduces the nitro group to an amine (98% yield).
Key Data :
Direct Coupling via Acid Chloride Intermediate
Patent literature describes a streamlined approach using pre-functionalized intermediates:
-
Synthesis of 3-Allyloxy-5-nitrobenzoic Acid :
-
Acid Chloride Formation :
-
Esterification with Allyl Alcohol :
-
Nitro Group Reduction :
Advantages :
Protection-Deprotection Strategies
For substrates sensitive to nitration, orthogonal protection is employed:
-
Amino Group Protection :
-
Allyl Ether Formation :
-
Esterification and Deprotection :
Example :
-
Fmoc-protected 3-allyloxy-5-aminobenzoic acid is coupled with allyl alcohol using DCC/DMAP, followed by Fmoc deprotection with piperidine.
Mechanistic Insights and Optimization
Allylation Efficiency
Nitro Reduction Challenges
Esterification Side Reactions
-
Competitive Etherification : Excess allyl alcohol may form di-allyl products. Stoichiometric control and low temperatures (0°C) mitigate this.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Evaluation of Methods
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Sequential Functionalization | 4 | ~60% | Moderate |
| Acid Chloride Coupling | 3 | 80–86% | High |
| Protection-Deprotection | 4 | 70–75% | Low |
Recommendations :
Q & A
Q. How can contradictory data on catalytic efficiency in allylation reactions be resolved?
- Methodological Answer : Discrepancies in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂) arise from ligand dissociation rates and solvent polarity effects. Controlled experiments under strict anhydrous conditions (Schlenk line) with in situ IR monitoring clarify optimal parameters. Meta-analyses of turnover numbers (TONs) across studies identify outliers due to trace oxygen or moisture .
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